molecular formula C10H8ClN B157671 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 132205-76-6

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No. B157671
CAS RN: 132205-76-6
M. Wt: 177.63 g/mol
InChI Key: ISXKBERZGFQBTM-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a chemical compound with the molecular formula C10H8ClN and a molecular weight of 177.63 . It is a derivative of indane, which is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .


Synthesis Analysis

The synthesis of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile involves several steps . Indane, the parent compound, is usually produced by the hydrogenation of indene . Further synthesis methods and reactions are not explicitly mentioned in the search results.


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile consists of a carbonitrile group attached to an indene ring, which is a bicyclic compound composed of a benzene ring fused with a cyclopentene ring . The chlorine atom is attached to the 5th carbon of the indene ring .

Scientific Research Applications

Antiviral Agents

Indole derivatives, including compounds similar to 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The chloro and carbonitrile groups could potentially be modified to enhance the compound’s affinity for viral proteins, offering a pathway for the development of new antiviral drugs.

Anti-inflammatory Medications

The indole nucleus is a common feature in many anti-inflammatory drugs. The structural similarity of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile to these bioactive molecules suggests its potential use in developing novel anti-inflammatory agents. Research could explore how modifications to the indene structure might impact the compound’s effectiveness in reducing inflammation .

Anticancer Therapeutics

Indole derivatives are known to possess anticancer activities. The unique structure of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile could be leveraged to synthesize new derivatives with potential use in cancer treatment. Studies could focus on how the compound interacts with cancer cell lines and its mechanism of action .

Antimicrobial Applications

The indole scaffold is also associated with antimicrobial activity. 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile could serve as a starting point for the synthesis of new antimicrobial agents, particularly against resistant strains of bacteria and fungi. Research can be directed towards understanding its spectrum of activity and optimizing its pharmacokinetic properties .

Neuroprotective Agents

Some indole derivatives have shown promise as neuroprotective agents. Given the structural features of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile, it may be possible to develop derivatives that can protect neuronal cells from damage or degeneration. This application could be particularly relevant in the context of diseases like Alzheimer’s or Parkinson’s .

Plant Growth Regulators

Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. By exploring the biological activity of 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile in plants, it might be possible to develop new plant growth regulators that can enhance crop yields or control plant development processes .

properties

IUPAC Name

5-chloro-2,3-dihydro-1H-indene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXKBERZGFQBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C#N)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564758
Record name 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

CAS RN

132205-76-6
Record name 5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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